molecular formula C19H19N3O2S B2354303 Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797857-34-1

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2354303
CAS No.: 1797857-34-1
M. Wt: 353.44
InChI Key: ZOXYAZIKVHXYPG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperidine ring, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with N-phenyl anthranilic acid. The intermediate compounds are further treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Benzo[d]thiazol-6-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and antiviral properties, as well as relevant structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d]thiazole moiety linked to a piperidine ring via an ether bond with a 6-methylpyridine substituent. The structural features of this compound are crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 15.625 μM to 125 μM against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mode of action appears to involve the inhibition of protein synthesis and nucleic acid production .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida species. The antifungal efficacy is often measured using the Minimum Fungicidal Concentration (MFC), with reported values indicating moderate activity against common fungal pathogens .

Antiviral Activity

In addition to antibacterial and antifungal effects, certain derivatives of benzothiazoles have been evaluated for their antiviral activity against viruses like MERS-CoV. One derivative showed an IC50 value of 0.09 μM, indicating potent inhibitory effects . This suggests that modifications on the benzothiazole core can enhance antiviral properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzo[d]thiazol derivatives. Key findings include:

  • Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences antibacterial potency. For example, hydroxy and nitro substitutions have been shown to enhance activity against bacterial strains .
  • Benzothiazole Modifications : Variations in the benzothiazole ring, such as fluorination at specific positions, have been linked to increased inhibitory activity against viral targets .

Table: Summary of Biological Activities

Activity TypeMIC/MFC ValuesNotable Findings
Antibacterial15.625 - 125 μMEffective against S. aureus and E. faecalis
AntifungalModerateActive against Candida species
AntiviralIC50 = 0.09 μMPotent against MERS-CoV

Case Studies

  • Antibacterial Study :
    A study evaluating the compound's efficacy against MRSA highlighted its bactericidal action with an MBIC (Minimum Biofilm Inhibitory Concentration) value of approximately 62 μg/mL, demonstrating its potential in treating resistant bacterial infections .
  • Antiviral Research :
    Research into derivatives targeting MERS-CoV revealed that structural modifications led to enhanced antiviral activity, showcasing the importance of functional group positioning on biological efficacy .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-3-2-4-18(21-13)24-15-7-9-22(10-8-15)19(23)14-5-6-16-17(11-14)25-12-20-16/h2-6,11-12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYAZIKVHXYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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